7-Chloro-1-(2-chlorophenyl)-1-oxoheptane

Description

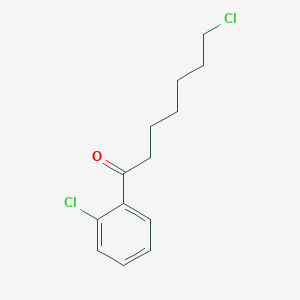

7-Chloro-1-(2-chlorophenyl)-1-oxoheptane is a chlorinated aromatic ketone featuring a seven-carbon aliphatic chain with a terminal chlorine atom and a 2-chlorophenyl group attached to the ketone moiety. The compound’s reactivity and stability are influenced by the interplay between the aliphatic chain length, ketone functionality, and substituent positions on the aromatic ring.

Properties

IUPAC Name |

7-chloro-1-(2-chlorophenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O/c14-10-6-2-1-3-9-13(16)11-7-4-5-8-12(11)15/h4-5,7-8H,1-3,6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJYJHXZAHBZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642260 | |

| Record name | 7-Chloro-1-(2-chlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-20-2 | |

| Record name | 7-Chloro-1-(2-chlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane typically involves the chlorination of 1-(2-chlorophenyl)-1-oxoheptane. This process can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amines or thiols substituted products.

Scientific Research Applications

7-Chloro-1-(2-chlorophenyl)-1-oxoheptane has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-chlorophenyl)-1-oxoheptane involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties. Key examples include:

a) 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane (CAS 898786-16-8)

- Structure : Differs by an additional chlorine at the 4-position of the phenyl ring.

- Impact: Enhanced electron-withdrawing effects may increase electrophilicity of the ketone, influencing reactivity in nucleophilic additions.

b) 7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane (CAS 898786-46-4)

- Structure : Substitutes the 2-chloro group with a methoxy (-OCH₃) group at the 4-position.

- This modification may also improve solubility in polar solvents .

c) 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane (CAS 898783-60-3)

- Structure : Replaces the 2-chloro substituent with a trifluoromethyl (-CF₃) group.

- Impact : The strong electron-withdrawing -CF₃ group increases the ketone’s electrophilicity and metabolic stability, making it a candidate for medicinal chemistry applications. Commercial availability through Pharmint highlights its relevance in pharmaceutical synthesis .

Aliphatic Chain Modifications

Variations in chain length and terminal substituents are observed in analogs:

a) 5-Chloro-1-(4-nitrophenyl)-1-oxopentane

- Structure: Shorter five-carbon chain with a nitro (-NO₂) group on the phenyl ring.

- The nitro group introduces strong electron withdrawal, favoring reactions like Michael additions .

b) 1-(3-Bromophenyl)-7-chloro-1-oxoheptane

Structural Similarity and Functional Implications

A computational analysis () ranks analogs by similarity scores:

| Compound (CAS) | Similarity Score | Key Structural Difference |

|---|---|---|

| 7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane | 1.00 | 4-methoxy vs. 2-chloro |

| 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane | 0.98 | 3-methoxy vs. 2-chloro |

| 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane | 0.98 | Shorter chain (C4) and 3-methoxy |

Higher similarity scores correlate with retained ketone functionality and chlorine placement, while lower scores reflect chain-length reductions or substituent positional changes.

Research and Commercial Relevance

- Safety Profiles : The 2,4-dichloro derivative (CAS 898786-16-8) is the only compound with a published SDS, emphasizing adherence to GHS standards for handling and storage .

- Synthetic Applications: Analogs with electron-withdrawing groups (e.g., -CF₃, -NO₂) are prioritized in medicinal chemistry for their enhanced stability and reactivity .

- Market Availability : Fluorochem and Pharmint list several derivatives, indicating commercial demand for tailored aryl-chloro ketones in organic synthesis .

Biological Activity

7-Chloro-1-(2-chlorophenyl)-1-oxoheptane (CAS Number: 898768-20-2) is a synthetic organic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16Cl2O

- Molecular Weight : 259.18 g/mol

- Structure : The compound features a heptane backbone with a chlorophenyl substituent and a carbonyl group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Key Findings :

- In vitro studies demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

- The compound may inhibit bacterial growth by interfering with critical cellular processes, potentially targeting enzymes involved in DNA replication or cell wall synthesis.

Mechanism of Action :

- The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with bacterial targets.

Anticancer Properties

The anticancer potential of this compound has also been investigated, revealing promising results.

Key Findings :

- Studies on various cancer cell lines indicate that the compound induces cytotoxic effects, leading to reduced cell viability.

- It shows potential in modulating apoptotic pathways, suggesting its role in promoting programmed cell death in cancer cells.

Mechanism of Action :

- The carbonyl group may interact with cellular proteins, influencing signaling pathways related to cell growth and apoptosis.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Piperidinomethylbenzophenone | Lacks chlorophenyl group | Different reactivity profile |

| 3-Trifluoromethylbenzophenone | No heptane backbone | Varies in biological activity |

| 4'-Morpholinomethylbenzophenone | Morpholine instead of piperidine | Potentially different pharmacokinetics |

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of this compound revealed:

- Significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Results suggested a concentration-dependent effect, with higher concentrations yielding greater inhibition.

Cancer Cell Line Study

In a separate investigation focusing on cancer cell lines:

- The compound was evaluated against breast cancer (MCF-7) and lung cancer (A549) cells.

- Findings indicated that treatment with the compound led to increased apoptosis markers, including caspase activation and PARP cleavage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.